![molecular formula C12H10BrNO2 B177334 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone CAS No. 103788-62-1](/img/structure/B177334.png)
2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone
Overview
Description
2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a chemical compound with the CAS Number: 103788-62-1 . It has a linear formula of C12H10O2N1Br1 .
Molecular Structure Analysis
The molecular formula of this compound is C12H10BrNO2 . It has a molecular weight of 280.12 . The InChI key is RSBWHTQEZHZARK-UHFFFAOYSA-N .Scientific Research Applications
1. Synthesis of Bioactive Derivatives
The compound 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone has been utilized in the synthesis of various bioactive derivatives. For instance, it served as a precursor in the creation of 2-substituted 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives, which exhibited significant immunosuppressive and immunostimulatory activities, as well as cytotoxicity against certain cancer cells, including colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2011).
2. Role in Selective Synthesis Processes
This chemical has been instrumental in selective synthesis processes. Research highlighted its use in the bromination of specific triazole compounds to obtain functionally substituted 1,2,3-triazoles (Golobokova et al., 2020).
3. Intermediate in Chemical Reactions
In another study, this compound was used as an intermediate in the thermal decomposition of bromo-triazolo pyridine, leading to the formation of various pyridylcarbene products (Abarca et al., 2006).
4. Synthesis of Chalcone Analogues
Additionally, this compound has been employed in the synthesis of α,β-unsaturated ketones as chalcone analogues. This synthesis involved an electron-transfer chain reaction, showcasing the versatility of this compound in organic synthesis (Curti et al., 2007).
5. Antituberculosis and Cytotoxicity Studies
Furthermore, the compound was used in the synthesis of 3-heteroarylthioquinoline derivatives, which were then tested for their in vitro antituberculosis and cytotoxicity, indicating its potential in medicinal chemistry (Chitra et al., 2011).
6. Formation of Bi- and Polycyclic Compounds
Research in 2022 also highlighted the use of this compound in the synthesis of bi- and polycyclic compounds, particularly focusing on nitrogen-containing heteroaromatic compounds, which have a wide range of biological activities (ChemChemTech, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
Compounds with similar structures have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the potential targets mentioned above, it is likely that this compound may influence pathways related to cell growth, differentiation, and survival .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, and antitumor effects .
properties
IUPAC Name |
2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBWHTQEZHZARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103788-62-1 | |
Record name | 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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